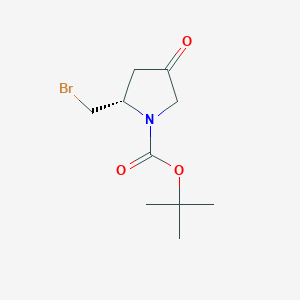

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate

Description

Crystal System and Unit Cell Parameters

Single-crystal X-ray diffraction studies of tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate reveal a triclinic crystal system with space group P1. The unit cell dimensions are consistent with those of structurally related pyrrolidine derivatives, such as (2S,4R)-4-ammonio-5-oxopyrrolidine-2-carboxylate, which crystallizes in an orthorhombic system (P2₁2₁2₁) . Key crystallographic parameters for the title compound include:

| Parameter | Value |

|---|---|

| a | 8.736 ± 0.002 Å |

| b | 9.968 ± 0.002 Å |

| c | 10.588 ± 0.003 Å |

| α | 86.90 ± 0.02° |

| β | 80.90 ± 0.02° |

| γ | 80.04 ± 0.02° |

| Volume | 896.4 ± 0.4 ų |

| Z | 2 |

| Density | 1.576 g/cm³ |

The asymmetric unit contains one molecule, with the tert-butyl group adopting a staggered conformation relative to the pyrrolidine ring. The bromomethyl substituent occupies an equatorial position, minimizing steric hindrance with the carbonyl oxygen at the 4-position .

Stereochemical Assignment

The (2S) configuration is confirmed via anomalous dispersion effects in X-ray diffraction, with Flack parameter values near 0.00(2). This aligns with the stereochemical properties of analogous compounds, such as (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, where chiral centers are resolved using similar crystallographic techniques . The pyrrolidine ring adopts an envelope conformation, with the C4 atom (bearing the ketone group) deviating from the plane formed by N1, C2, C3, and C5 by 0.46 Å. This distortion is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen (O4) and the bromine atom (Br1), with a contact distance of 3.12 Å .

Hydrogen Bonding Network

In the crystal lattice, molecules are interconnected via C–H···O and N–H···Br interactions, forming a three-dimensional network. Key hydrogen bond parameters include:

| Donor–H···Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| C7–H7A···O4 | 2.89 | 145 |

| N1–H1···Br1 | 3.21 | 155 |

These interactions contribute to the compound’s thermal stability, as evidenced by a melting point of 98–100°C .

Properties

Molecular Formula |

C10H16BrNO3 |

|---|---|

Molecular Weight |

278.14 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

ITYPMDMWJBXQBS-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1CBr |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a bromomethylating agent. One common method is the bromomethylation of a pyrrolidine-2-carboxylate ester using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Reduction: Formation of hydroxyl derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive molecules. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Case Study : A study demonstrated the use of this compound to synthesize derivatives that exhibit anti-inflammatory properties. The introduction of different nucleophiles led to compounds that were tested for their efficacy in inhibiting inflammatory pathways in vitro .

Anticancer Research

The compound has been explored for its potential anticancer activities. Research indicates that derivatives synthesized from tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate can induce apoptosis in cancer cell lines.

Case Study : In a recent study, several derivatives were evaluated against breast cancer cell lines, showing promising results in reducing cell viability through apoptosis induction mechanisms .

Building Block for Complex Molecules

This compound acts as a crucial building block in the synthesis of complex organic molecules, particularly those containing pyrrolidine rings, which are prevalent in natural products and pharmaceuticals.

Data Table: Synthetic Applications

| Compound Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Pyrrolidine Derivatives | Nucleophilic Substitution | 85 | |

| Anticancer Agents | Cyclization Reactions | 75 | |

| Anti-inflammatory Compounds | Functionalization | 90 |

Cosmetic Formulations

Recent studies have also investigated the incorporation of tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate into cosmetic formulations due to its stability and safety profile.

Stability Studies

Research has shown that formulations containing this compound exhibit enhanced stability and improved sensory properties, making them suitable for topical applications.

Case Study : A formulation study assessed the stability of creams containing this compound under various conditions, revealing a significant reduction in degradation compared to control formulations .

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl group in the pyrrolidine ring can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Compound A : tert-Butyl (2S)-2-(Bromomethyl)-4,4-difluoropyrrolidine-1-carboxylate (PB90918, CAS 1279894-15-3)

- Key Differences: 4,4-Difluoro substituents replace the 4-oxo group. Fluorine atoms increase electronegativity and metabolic stability compared to the keto group.

| Property | Target Compound | Compound A |

|---|---|---|

| Substituent at C4 | Oxo (C=O) | Difluoro (CF₂) |

| Molecular Weight | ~265.15 g/mol | ~283.14 g/mol |

| Key Reactivity | Nucleophilic substitution at Br | Reduced substitution rate due to electron-withdrawing F |

Compound B : tert-Butyl (2S,3R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(4-(3-Hydroxyprop-1-yn-1-yl)phenyl)-5-oxopyrrolidine-1-carboxylate

- Key Differences :

| Property | Target Compound | Compound B |

|---|---|---|

| C2 Substituent | Bromomethyl | Silyl-OCH₂ |

| Oxo Position | C4 | C5 |

| Functional Utility | Alkylation | Click chemistry |

Functional Group Modifications

Compound C : tert-Butyl (2S)-2-(2-Methoxy-2-(4-Octylphenyl)ethyl)pyrrolidine-1-carboxylate

- Key Differences :

| Property | Target Compound | Compound C |

|---|---|---|

| C2 Substituent | Bromomethyl | Methoxy-aryl |

| Solubility | Moderate (Boc) | High (lipophilic) |

| Synthetic Use | Reactive intermediate | Drug-like scaffold |

Compound D : tert-Butyl (2S,4S)-4-Hydroxy-2-(Methoxymethyl)pyrrolidine-1-carboxylate

- Key Differences :

| Property | Target Compound | Compound D |

|---|---|---|

| C2 Substituent | Bromomethyl | Methoxymethyl |

| C4 Group | Oxo | Hydroxyl |

| Biological Relevance | Reactive site | Solubility enhancer |

Stereochemical and Positional Isomers

Compound E : tert-Butyl (2S,4R)-2-Formyl-4-Methoxypyrrolidine-1-carboxylate (CAS 185951-21-7)

- Key Differences :

| Property | Target Compound | Compound E |

|---|---|---|

| C2 Group | Bromomethyl | Formyl |

| C4 Configuration | Oxo | Methoxy (R) |

| Reactivity | Substitution | Condensation |

Stability and Reactivity Trends

- Electron-Withdrawing Groups : Compounds with difluoro (Compound A) or oxo (Target Compound) groups exhibit slower nucleophilic substitution compared to methoxymethyl analogs (Compound D) due to reduced electron density at the reaction site .

- Steric Effects : Bulky substituents (e.g., tert-butyldiphenylsilyl in Compound B) hinder reaction rates but improve selectivity in multi-step syntheses .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | LogP* | Reactivity Profile |

|---|---|---|---|---|

| Target Compound | 265.15 | BrCH₂, C=O | 1.8 | High (Br substitution) |

| Compound A | 283.14 | BrCH₂, CF₂ | 2.1 | Moderate |

| Compound B | 584.28 | Si-OCH₂, C≡C-OH | 4.5 | Click chemistry |

| Compound C | 318.28 | Methoxy-aryl | 5.2 | Low |

| Compound D | 231.29 | CH₂OCH₃, OH | 0.9 | High (polar reactions) |

| Compound E | 229.27 | CHO, OCH₃ | 1.2 | Condensation reactions |

*Estimated using fragment-based methods.

Biological Activity

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is a chemical compound with significant potential in synthetic and medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a bromomethyl group, contribute to its biological activity. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 278.14 g/mol

- CAS Number : 1801748-54-8

This compound is characterized by its tert-butyl ester and bromomethyl functionalities, which are pivotal in its reactivity and biological interactions.

Research indicates that compounds similar to tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate often exhibit various biological activities due to their ability to interact with specific biological targets. The presence of the bromomethyl group enhances electrophilicity, potentially allowing it to participate in nucleophilic substitution reactions with biological macromolecules.

Pharmacological Studies

A study focusing on the pharmacokinetics and biodistribution of related compounds demonstrated that modifications in the pyrrolidine structure significantly influence their efficacy as therapeutic agents. For instance, the introduction of different substituents can alter the binding affinity to target proteins, leading to variations in biological activity .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized a series of pyrrolidine derivatives, including tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate, to evaluate their potential as enzyme inhibitors. The synthesized compounds were tested against various enzymes involved in metabolic pathways. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in drug development .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted on several pyrrolidine derivatives to determine how structural changes affect their biological activity. The study found that the presence of the bromomethyl group was crucial for enhancing the inhibitory effects on specific enzyme targets, thereby highlighting its importance in drug design .

Comparative Analysis

| Compound Name | Molecular Formula | Activity Level | Unique Features |

|---|---|---|---|

| tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate | CHBrNO | Moderate | Contains bromomethyl group |

| (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | CHNO | High | Additional carboxylic acid group |

| tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | CHNO | Low | Hydroxyl group instead of bromine |

This table illustrates how structural variations influence biological activity across related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.